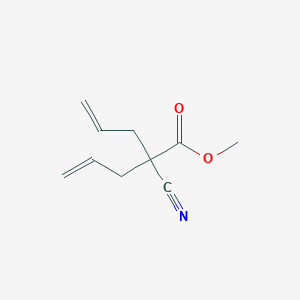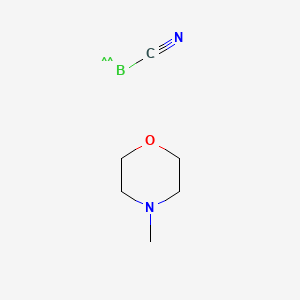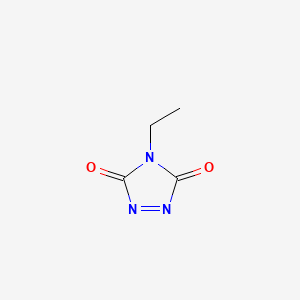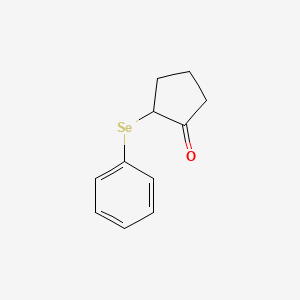
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- is an organic compound with the molecular formula C8H10O4 It is a diene acid with two double bonds in the Z configuration, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- can be achieved through several methods. One common approach involves the esterification of the corresponding diene diacid with methanol or ethanol, followed by hydrolysis to yield the desired acid. The reaction conditions typically include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of related diene compounds, followed by oxidation to introduce the carboxylic acid groups. This method allows for the efficient production of the compound in large quantities, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: This compound has a similar structure but with different stereochemistry.
Hexanedioic acid, 2,4-dimethyl, dimethyl ester: Another related compound with different functional groups.
2,4-Hexadiene, (E,Z)-: A related diene compound with different double bond configurations.
Uniqueness
The uniqueness of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- lies in its specific double bond configuration, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
Propriétés
Numéro CAS |
51494-35-0 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
2,4-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(4-7(9)10)3-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
SYMNCEZYEJKBBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)C=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)


![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)


![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)


